molecular formula C7H8N6 B6599226 [1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine CAS No. 1702669-99-5

[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No. B6599226
CAS RN: 1702669-99-5
M. Wt: 176.18 g/mol
InChI Key: JXCGKOAEQOHFMV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine, also known as 2-pyrazinamido-1,2,4-triazole (PTZ), is an organic compound that has been widely studied due to its diverse applications. It is a heterocyclic compound that is composed of an amino group, a pyrimidine ring, and a 1,2,4-triazole ring. PTZ is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a biochemical reagent and has been employed in various scientific research applications.

Mechanism of Action

The mechanism of action of PTZ is not fully understood, but it is believed to be related to its ability to interact with the enzyme systems involved in DNA replication and transcription. It is thought that PTZ binds to the DNA polymerase and inhibits its activity, thus preventing the replication of DNA. In addition, PTZ is also thought to bind to DNA-dependent RNA polymerase and inhibit its activity, thus preventing the transcription of mRNA.
Biochemical and Physiological Effects
PTZ is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes involved in DNA replication and transcription. In addition, PTZ has been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species. It has also been reported to have a protective effect against oxidative stress and to reduce the formation of amyloid plaques in Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using PTZ in lab experiments is its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of scientific research applications. However, there are some limitations to using PTZ in lab experiments. For example, it is not very soluble in water and must be dissolved in an organic solvent. In addition, PTZ is sensitive to light and must be stored in a dark environment.

Future Directions

There are a number of potential future directions for research involving PTZ. These include further investigation into its mechanism of action, its potential applications in drug development, and its potential as a therapeutic agent. In addition, further research could be conducted on the biochemical and physiological effects of PTZ, as well as its potential toxicity. Finally, further research could be conducted on the synthesis of PTZ and related compounds, as well as its potential applications in the synthesis of other organic compounds.

Synthesis Methods

PTZ is synthesized by the condensation reaction of hydrazine and pyrimidine. This reaction is catalyzed by an acid and produces a mixture of two diastereomers of PTZ, which can be separated by column chromatography. In addition, PTZ can also be synthesized by the reaction of hydrazine and 2-chloropyrimidine, which is catalyzed by sodium hydroxide.

Scientific Research Applications

PTZ has been widely used in various scientific research applications, such as in the synthesis of small molecules, as a reagent for the synthesis of heterocyclic compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. It has also been used as a substrate for the synthesis of various pharmaceuticals and agrochemicals, such as antibiotics, antifungals, and herbicides. In addition, PTZ has been used in the synthesis of organic polymers, as a reagent for the synthesis of organic dyes, and as a catalyst for the polymerization of alkenes.

properties

IUPAC Name

(2-pyrimidin-2-yl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-4-6-11-5-12-13(6)7-9-2-1-3-10-7/h1-3,5H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCGKOAEQOHFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=NC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine

CAS RN

1702669-99-5
Record name 1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine
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